molecular formula C19H37ClO2 B13335859 Ethyl 17-chloroheptadecanoate

Ethyl 17-chloroheptadecanoate

Cat. No.: B13335859
M. Wt: 332.9 g/mol
InChI Key: HTKLRXFBQLLGLY-UHFFFAOYSA-N
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Description

Ethyl 17-chloroheptadecanoate is a chlorinated fatty acid ester characterized by a 17-carbon chain (heptadecanoate backbone) with a chlorine atom substituted at the 17th position and an ethyl ester group at the carboxyl terminus. The chemical formula is inferred as C₁₉H₃₇ClO₂, with a molecular weight of approximately 333.0 g/mol (calculated based on structural analogs). Chlorinated esters like this are of interest in organic synthesis, polymer chemistry, and agrochemical research due to the electron-withdrawing nature of the chlorine substituent, which can influence reactivity, stability, and biological activity.

Chlorination at the terminal carbon may enhance electrophilicity compared to non-halogenated esters, making it a candidate for nucleophilic substitution reactions.

Properties

Molecular Formula

C19H37ClO2

Molecular Weight

332.9 g/mol

IUPAC Name

ethyl 17-chloroheptadecanoate

InChI

InChI=1S/C19H37ClO2/c1-2-22-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h2-18H2,1H3

InChI Key

HTKLRXFBQLLGLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 17-chloroheptadecanoate can be synthesized through the esterification of 17-chloroheptadecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 17-chloroheptadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 17-chloroheptadecanoic acid and ethanol.

    Reduction: 17-chloroheptadecanol.

    Substitution: Various substituted heptadecanoates depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 17-chloroheptadecanoate with structurally related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Physical State (Inference) Hazard Classification (Source)
This compound C₁₉H₃₇ClO₂ ~333.0 Chloro, ethyl ester Likely liquid Not classified (inferred from analogs)
Ethyl hexadecanoate C₁₈H₃₆O₂ 284.48 Ethyl ester Liquid Non-hazardous (SDS)
Ethyl decanoate C₁₂H₂₄O₂ 200.32 Ethyl ester Liquid Non-hazardous (SDS)
Methyl 17-hydroxyheptadecanoate C₁₈H₃₆O₃ 300.48 Hydroxyl, methyl ester Solid or viscous liquid Not classified (SDS)
Key Observations:

Shorter-chain esters (e.g., ethyl decanoate) exhibit lower molecular weights and higher volatility.

Hazard Profile: Non-chlorinated esters like ethyl hexadecanoate and ethyl decanoate are classified as non-hazardous.

Functional Group Reactivity: The chlorine atom in this compound may facilitate reactions such as nucleophilic substitution, unlike the inert ethyl or hydroxyl groups in its analogs.

Physical Properties (Inferred)

Property This compound Ethyl Hexadecanoate Methyl 17-Hydroxyheptadecanoate
Boiling Point High (>300°C) ~350°C ~290°C (decomposes)
Solubility in Water Low Insoluble Slightly soluble
Melting Point <0°C (liquid) Liquid ~40–50°C

Q & A

Q. What mechanistic insights explain the regioselectivity of chloro-substitution in this compound synthesis?

  • Methodological Answer: Perform DFT calculations to model transition states for chlorination at C17 vs. adjacent carbons. Validate with kinetic isotope effects (KIE) or Hammett plots. Correlate steric/electronic factors (e.g., electron-withdrawing ester groups) with selectivity .

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer: Conduct meta-analysis of published IC50_{50} values, adjusting for assay variability (e.g., cell line differences, solvent effects). Use standardized protocols (e.g., MTT assay with controls for cytotoxicity) and publish raw datasets for transparency .

Q. What computational models predict the physicochemical properties of this compound, and how do they align with empirical data?

  • Methodological Answer: Apply QSPR models (e.g., logP, solubility) via software like COSMOtherm. Compare predictions to experimental logP (octanol-water partitioning) and DSC-measured melting points. Discuss outliers and refine algorithms using machine learning .

Q. How does the stereochemical environment of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer: Synthesize enantiomerically pure samples via chiral chromatography or asymmetric catalysis. Study SN_\text{N}2 reactivity using kinetic experiments (e.g., varying nucleophile concentration) and characterize products via polarimetry or chiral HPLC .

Q. What strategies mitigate side reactions during large-scale purification of this compound?

  • Methodological Answer: Optimize fractional distillation parameters (e.g., reduced pressure, inert packing materials) to minimize thermal decomposition. Compare distillation vs. recrystallization efficiency using yield-purity trade-off analysis. Include a cost-benefit table for lab-scale vs. pilot-scale methods .

Methodological Notes

  • Data Presentation : Use tables to compare yields, spectral peaks, or stability results. For example:

    ConditionYield (%)Purity (HPLC, %)
    Toluene, 80°C7298.5
    DCM, RT5895.2
  • Ethical Considerations : Disclose conflicts of interest (e.g., funding sources) and adhere to reproducibility standards by sharing raw data in supplementary materials .

  • Critical Analysis : Address contradictions by replicating studies, applying statistical rigor, and publishing negative results to refine collective understanding .

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